molecular formula C6H12FN B3020762 1-(3-Fluorocyclobutyl)ethan-1-amine CAS No. 1781207-08-6

1-(3-Fluorocyclobutyl)ethan-1-amine

Cat. No.: B3020762
CAS No.: 1781207-08-6
M. Wt: 117.167
InChI Key: IOMRLRQEKKTUAN-UHFFFAOYSA-N
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Description

1-(3-Fluorocyclobutyl)ethan-1-amine (CAS: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorocyclobutyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c1-4(8)5-2-6(7)3-5/h4-6H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMRLRQEKKTUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 3 Fluorocyclobutyl Ethan 1 Amine

Established Synthetic Pathways to the 1-(3-Fluorocyclobutyl)ethan-1-amine Core

The construction of the this compound scaffold involves the strategic formation of the cyclobutane (B1203170) ring, introduction of the fluorine atom, and the construction of the ethanamine side chain. These processes can be carried out in various orders, each with its own advantages and challenges.

Introduction of Fluorine onto Cyclobutane Systems

The incorporation of fluorine into the cyclobutane ring is a critical step in the synthesis of the target compound. Several methods have been developed for this purpose, often relying on nucleophilic fluorination or the use of fluorinated building blocks. chemrxiv.orgbeilstein-journals.org

One common approach involves the nucleophilic fluorination of a suitable cyclobutane precursor. For instance, a hydroxyl group on the cyclobutane ring can be displaced by fluoride (B91410) using reagents like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (Morph-DAST). researchgate.net Another method utilizes tetramethylammonium (B1211777) fluoride (TMAF) for nucleophilic substitution. researchgate.net The choice of fluorinating agent can influence the reaction's efficiency and stereochemical outcome.

Alternatively, the fluorine atom can be introduced early in the synthetic sequence by using a fluorinated starting material. For example, 3-fluorocyclobutanone can serve as a key intermediate. This ketone can then be further functionalized to introduce the ethanamine moiety. The synthesis of such fluorinated cyclobutane building blocks is an active area of research. chemrxiv.org

The table below summarizes some common fluorination methods for cyclobutane systems.

ReagentType of FluorinationPrecursor Functional GroupReference
Diethylaminosulfur trifluoride (DAST)NucleophilicHydroxyl google.com
Morpholinosulfur trifluoride (Morph-DAST)NucleophilicHydroxyl researchgate.net
Tetramethylammonium fluoride (TMAF)NucleophilicLeaving Group (e.g., tosylate) researchgate.net
SelectfluorElectrophilicEnolate/Silyl Enol Ether nih.gov

Approaches for Ethanamine Moiety Construction

The ethanamine side chain can be introduced onto the cyclobutane ring through various established synthetic transformations. A common strategy involves the reaction of a cyclobutyl ketone with an appropriate nucleophile, followed by functional group manipulations.

For example, a Grignard reaction of 3-fluorocyclobutanone with methylmagnesium chloride can install the ethyl group precursor. The resulting tertiary alcohol can then be converted to the corresponding amine. researchgate.net Another approach is the reductive amination of a cyclobutyl methyl ketone. This involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, followed by reduction of the resulting imine or enamine.

Alternatively, the ethanamine moiety can be constructed from a carboxylic acid precursor. For instance, 3-fluorocyclobutanecarboxylic acid can be converted to the corresponding amide, which can then be reduced to the desired amine. researchgate.net This approach offers a high degree of control over the final product.

Enantioselective Synthesis and Chiral Resolution Strategies

The presence of two stereocenters in this compound (at the carbon bearing the amino group and the fluorinated carbon) necessitates stereocontrolled synthetic methods to obtain enantiomerically pure forms. This can be achieved through stereoselective synthesis or by resolving a racemic mixture. nih.gov

Stereochemical Control in Cyclobutane Formation

Controlling the stereochemistry during the formation of the cyclobutane ring itself is a powerful strategy for producing enantiomerically enriched products. nih.gov [2+2] cycloaddition reactions, a common method for synthesizing cyclobutanes, can be rendered enantioselective through the use of chiral catalysts or auxiliaries. ntu.ac.uk

Ring contraction of larger, stereochemically defined rings, such as pyrrolidines, can also provide stereospecific access to substituted cyclobutanes. ntu.ac.ukacs.org The stereochemistry of the starting pyrrolidine (B122466) can be directly translated to the cyclobutane product. acs.org

Diastereoselective and Enantioselective Amination Reactions

When the cyclobutane core is already in place, the introduction of the amine group can be performed in a stereoselective manner. Diastereoselective amination of a chiral cyclobutyl ketone can be achieved using a chiral amine source, such as Ellman's sulfinamide. nih.govescholarship.org The chiral auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer. nih.gov

Catalytic enantioselective methods are also being developed for the synthesis of chiral amines. nih.govrsc.org For example, the reduction of an imine derived from a cyclobutyl ketone can be catalyzed by a chiral transition metal complex, leading to an excess of one enantiomer. pressbooks.pub

The following table outlines some strategies for enantioselective amination.

MethodKey Reagent/CatalystSubstrateReference
Diastereoselective ReductionEllman's SulfinamideKetone nih.govescholarship.org
Catalytic Asymmetric HydrogenationChiral Rhodium or Iridium CatalystImine pressbooks.pub
Enzymatic Kinetic ResolutionLipaseRacemic Amine rsc.org

Emerging Synthetic Innovations and High-Throughput Approaches

The field of synthetic organic chemistry is constantly evolving, with new methods being developed to improve efficiency and access novel chemical space. For the synthesis of this compound and related compounds, several innovative approaches are emerging.

High-throughput experimentation (HTE) is being increasingly employed to rapidly screen reaction conditions and identify optimal synthetic routes. This can accelerate the discovery of new catalysts and reagents for challenging transformations, such as the stereoselective synthesis of highly substituted cyclobutanes.

Photoredox catalysis is another area of intense research that holds promise for the synthesis of complex molecules. nih.gov Light-driven reactions can enable transformations that are difficult to achieve using traditional thermal methods, such as the functionalization of C-H bonds. This could provide new avenues for the late-stage modification of cyclobutane scaffolds.

Furthermore, the development of novel fluorinating agents continues to be a priority. nih.gov Reagents with improved reactivity, selectivity, and safety profiles will facilitate the synthesis of a wider range of fluorinated compounds, including this compound.

Challenges and Opportunities in Scalable Synthesis for Research Applications

The synthesis of this compound, a chiral amine featuring a strained, fluorinated cyclobutane ring, presents a unique intersection of synthetic challenges. As a valuable building block in medicinal chemistry, its availability on a research scale (from grams to kilograms) is crucial. However, scaling the synthesis of such a topologically complex molecule is fraught with difficulties, ranging from stereochemical control to process safety. Concurrently, modern synthetic advancements offer powerful solutions to overcome these hurdles.

Challenges in Scalable Synthesis

The primary obstacles in the large-scale production of this compound are multifaceted, stemming from its distinct structural features.

Stereochemical Control: The molecule possesses two stereocenters, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). A scalable synthesis must be highly stereoselective to produce the single, desired isomer, as different isomers can have vastly different biological activities. Traditional chemical methods often yield mixtures of diastereomers or enantiomers, necessitating complex and costly purification steps like chiral chromatography, which are often impractical at scale.

Reductive Amination Complexity: While reductive amination of the corresponding ketone is a primary route to the amine, controlling this reaction at scale has its own issues. wikipedia.orglibretexts.org Common reducing agents like sodium borohydride (B1222165) can reduce the ketone starting material, while others like sodium cyanoborohydride introduce toxic cyanide waste streams, a major concern for scale-up. masterorganicchemistry.com Achieving high diastereoselectivity during the reduction of the intermediate imine can also be challenging without a suitable directing group or catalyst.

Process Safety and Purification: The use of high-pressure hydrogenation, pyrophoric reagents, or toxic catalysts in traditional amine syntheses introduces significant safety risks when scaled. organic-chemistry.org Post-reaction purification to remove catalysts and by-products from the polar amine product can be cumbersome, often requiring multiple extractions or distillations that reduce the final yield.

Opportunities for Innovation

Despite these challenges, significant opportunities exist to develop efficient, safe, and scalable routes to this compound by leveraging modern synthetic technologies.

Asymmetric Biocatalysis: Chemoenzymatic methods represent one of the most promising opportunities. nih.gov Enzymes offer unparalleled stereoselectivity under mild, environmentally friendly conditions.

Transaminases (TAms): A transaminase could directly convert the ketone precursor, 1-(3-fluorocyclobutyl)ethan-1-one, into the desired chiral amine with very high enantiomeric and diastereomeric purity. This one-step, atom-economical process uses an inexpensive amine donor (like isopropylamine) and avoids harsh reducing agents.

Ketoreductases (KREDs) and Imine Reductases (IREDs): An alternative biocatalytic route involves the asymmetric reduction of the ketone to a chiral alcohol using a KRED, followed by conversion to the amine. scielo.br More directly, an IRED (or Reductive Aminase, RedAm) can catalyze the asymmetric reductive amination of the ketone in a single pot, combining high selectivity with operational simplicity. google.com

Advanced Catalytic Reductive Amination: The development of sophisticated transition metal catalysts (e.g., based on Iridium, Ruthenium, or Nickel) allows for direct reductive amination under lower pressures and with higher selectivity than traditional methods. organic-chemistry.org These catalysts can be effective at low loadings, making them more cost-effective for larger-scale work.

Flow Chemistry: Migrating key synthetic steps to a continuous flow process can mitigate many of the challenges associated with batch production. Flow reactors offer superior control over reaction temperature, pressure, and mixing, which can enhance reaction selectivity and safety. This is particularly advantageous for potentially hazardous reactions or for improving the consistency of product quality at scale.

Improved Precursor Synthesis: Innovations in C-F bond formation and cyclobutane synthesis are critical. The use of modern, safer fluorinating reagents or the development of biocatalytic routes to fluorinated building blocks could streamline the synthesis of the key ketone intermediate. nih.govutdallas.eduacs.org For instance, biocatalytic cyclopropanation has shown success for fluorinated alkenes, and similar principles could be applied to cyclobutane systems. nih.govutdallas.edu

The table below compares potential synthetic strategies for producing chiral amines like this compound, highlighting the advantages of modern enzymatic methods.

Synthetic StrategyTypical PrecursorKey AdvantagesScalability Challenges
Classical Reductive Amination1-(3-fluorocyclobutyl)ethan-1-oneWell-established methodology.Low stereoselectivity, harsh reagents (e.g., NaBH3CN), purification difficulties, potential for by-products. masterorganicchemistry.com
Catalytic Asymmetric HydrogenationImine of 1-(3-fluorocyclobutyl)ethan-1-oneHigh enantioselectivity possible with appropriate chiral catalyst.Cost of precious metal catalysts (Rh, Ru), requires high-pressure hydrogenation equipment, catalyst screening needed. scielo.br
Chemoenzymatic (Transaminase)1-(3-fluorocyclobutyl)ethan-1-oneExcellent stereoselectivity (>99% ee), mild aqueous conditions, green process, high atom economy. nih.govEnzyme stability and cost (though rapidly decreasing), optimization of reaction conditions (pH, temperature) required.
Chemoenzymatic (Imine Reductase)1-(3-fluorocyclobutyl)ethan-1-one + Amine SourceDirect one-pot synthesis, excellent stereoselectivity, mild conditions. google.comEnzyme discovery and engineering for specific substrates, cofactor regeneration may be needed.

Comprehensive Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In 1-(3-Fluorocyclobutyl)ethan-1-amine, the presence of a chiral center and a substituted cyclobutane (B1203170) ring leads to a complex spectrum. The chemical shifts (δ) are influenced by neighboring electronegative atoms like fluorine and nitrogen. chemistrysteps.com The amine protons (NH₂) often appear as a broad singlet, and their signal can disappear upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org

The expected signals for the cis and trans isomers of this compound would differ slightly in their chemical shifts and coupling constants due to the different spatial orientations of the substituents.

Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Coupling constants (J) in Hz.

Assignment Predicted δ (ppm) Predicted Multiplicity Coupling (J, Hz) Notes
CH-F (cyclobutyl) 4.8 - 5.2 dtt J(H,F) ≈ 50, J(H,H) ≈ 7, 4 The proton on the same carbon as fluorine, split by fluorine and adjacent protons.
CH-N (ethanamine) 3.0 - 3.4 q J(H,H) ≈ 6.5 The proton adjacent to the nitrogen, split by the methyl group.
CH₂ (cyclobutyl) 2.0 - 2.6 m - Protons on the cyclobutane ring adjacent to the CH-F group.
CH (cyclobutyl) 1.8 - 2.3 m - The proton on the carbon bearing the ethanamine group.
NH₂ 1.5 - 2.5 br s - Broad singlet for the amine protons; integral corresponds to 2H.

Carbon (¹³C) NMR spectroscopy identifies the different carbon environments within a molecule. docbrown.info For this compound, six distinct carbon signals are expected, corresponding to the six carbon atoms in the structure. The chemical shifts are significantly affected by the attached functional groups. The carbon bonded to fluorine (C-F) will appear at a characteristically high chemical shift and will exhibit a large one-bond coupling constant (¹JCF). wisc.edu The carbon attached to the nitrogen (C-N) is also shifted downfield. docbrown.infochemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

Assignment Predicted δ (ppm) Notes
C-F (cyclobutyl) 85 - 90 Strongly deshielded by fluorine; appears as a doublet due to C-F coupling.
C-N (ethanamine) 50 - 55 Deshielded by the nitrogen atom.
C-CH(N) (cyclobutyl) 38 - 43 The cyclobutyl carbon attached to the side chain.
CH₂ (cyclobutyl) 30 - 35 Methylene carbons on the cyclobutane ring.

Fluorine (¹⁹F) NMR is a highly sensitive technique used to analyze the environment of fluorine atoms in a molecule. alfa-chemistry.com Since this compound contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to show one primary signal. magritek.comman.ac.uk This signal's chemical shift provides information about the electronic environment of the fluorine, and its multiplicity reveals couplings to nearby protons. The signal would likely appear as a complex multiplet due to coupling with the geminal proton (on the same carbon) and the vicinal protons (on adjacent carbons) of the cyclobutyl ring. magritek.com

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for unambiguously assembling the molecular structure by revealing through-bond correlations. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between the CH proton and the CH₃ protons of the ethanamine group, as well as correlations between the protons within the cyclobutyl ring, helping to trace the proton network. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (one-bond C-H correlation). columbia.edu This technique is instrumental in definitively assigning which protons are attached to which carbons, for example, linking the ¹H signal at ~3.2 ppm to the ¹³C signal at ~52 ppm (the C-N group). researchgate.netcolumbia.edu

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. googleapis.comgoogleapis.com This precision allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₆H₁₂FN. HRMS would be used to confirm the experimental mass matches the theoretical (calculated) exact mass, thereby validating the elemental composition. The compound follows the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₆H₁₂FN
Theoretical Exact Mass 117.0954 u
Nominal Mass 117 u
Ionization Mode ESI+

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. In the analysis of this compound, electrospray ionization (ESI) would typically be used to generate the protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion provides a fragmentation pattern that offers insights into the molecule's structure.

The fragmentation of protonated amines is a well-understood process that can proceed through several pathways. For this compound, key fragmentation routes would involve the cleavage of bonds alpha to the nitrogen atom and within the cyclobutyl ring. The presence of the fluorine atom can also influence the fragmentation pathways. researchgate.netecut.edu.cn

A primary fragmentation pathway for aliphatic amines involves the loss of an alkyl radical from the carbon adjacent to the amino group. Another common fragmentation for primary amines is the loss of ammonia (B1221849) (NH₃). Fragmentation of the cyclobutyl ring can also occur, leading to the loss of ethene or other small neutral molecules. The presence of fluorine, an electronegative atom, can affect the stability of adjacent carbocations, thereby influencing the relative abundance of different fragment ions. nih.gov

Table 1: Predicted MS/MS Fragmentation of Protonated this compound

Precursor Ion (m/z)Fragment Ion (m/z)Probable Neutral LossInferred Structural Fragment
[M+H]⁺VariesCH₃•Loss of the methyl group
[M+H]⁺VariesNH₃Loss of ammonia
[M+H]⁺VariesC₂H₄Loss of ethene from cyclobutyl ring
[M+H]⁺VariesHFLoss of hydrogen fluoride (B91410)

Note: The m/z values are dependent on the specific isotopic composition. This table represents a plausible fragmentation pattern based on the analysis of similar fluorinated and amino compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. tandfonline.com The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, aliphatic C-H, and C-F bonds.

As a primary amine, two distinct N-H stretching bands are anticipated in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected to appear around 1580-1650 cm⁻¹. The C-N stretching vibration for an aliphatic amine typically absorbs in the 1020-1250 cm⁻¹ range. researchgate.netnih.gov

The aliphatic C-H stretching vibrations of the ethyl and cyclobutyl groups will be observed just below 3000 cm⁻¹. The C-F stretching vibration is a strong absorption and is typically found in the 1000-1400 cm⁻¹ region. The exact position of the C-F stretch can provide information about the environment of the fluorine atom.

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupIntensity
3300 - 3500N-H stretchPrimary AmineMedium (two bands)
2850 - 2960C-H stretchAliphatic (ethyl, cyclobutyl)Strong
1580 - 1650N-H bendPrimary AmineMedium to Strong
1000 - 1400C-F stretchFluoroalkaneStrong
1020 - 1250C-N stretchAliphatic AmineMedium

This data is predictive and based on characteristic IR absorption frequencies for the respective functional groups found in similar molecules like cyclobutylamine. tandfonline.comnih.govchemicalbook.com

X-ray Diffraction for Solid-State Molecular Architecture and Conformation

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of a chiral molecule. For this compound, obtaining a suitable crystal would allow for the precise determination of its solid-state molecular architecture and conformation.

The analysis would reveal the conformation of the cyclobutyl ring, which is typically puckered rather than planar. It would also define the relative orientation of the ethylamine (B1201723) and fluoro substituents on the cyclobutyl ring (cis or trans). The crystal packing is often governed by intermolecular hydrogen bonding involving the primary amine group, which can act as both a hydrogen bond donor and acceptor. acs.orgmdpi.com The presence of the fluorine atom may also lead to C-H···F interactions, influencing the crystal lattice. mdpi.com

Table 3: Hypothetical X-ray Crystallographic Data for this compound

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁ (chiral)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å)C-N, C-F, C-C
Key Bond Angles (°)Angles around the chiral center and within the cyclobutyl ring
Torsion Angles (°)Defining the conformation of the ethyl and cyclobutyl groups
Hydrogen BondingN-H···N or N-H···F interactions defining the packing
Absolute ConfigurationDetermined as (R) or (S) at the chiral center

Note: This table illustrates the type of data obtained from an X-ray diffraction experiment. Actual values can only be determined through experimental analysis of a single crystal. acs.orgoup.comnih.gov

Theoretical and Computational Investigations of 1 3 Fluorocyclobutyl Ethan 1 Amine

Quantum Mechanical Studies on Molecular Geometry and Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of molecules like 1-(3-Fluorocyclobutyl)ethan-1-amine. These computational methods allow for the prediction of key structural parameters and the distribution of electron density within the molecule.

The molecular geometry of this compound is characterized by a puckered cyclobutyl ring. The fluorine atom and the aminoethyl group can adopt either axial or equatorial positions on this ring, leading to different stereoisomers. The ethanamine side chain also possesses a chiral center, further contributing to the molecule's stereochemical complexity.

The electronic structure can be analyzed through the calculation of molecular orbitals and the distribution of atomic charges. The highly electronegative fluorine atom significantly influences the electronic landscape, inducing a dipole moment and affecting the reactivity of nearby functional groups. The nitrogen atom of the amine group, with its lone pair of electrons, represents a region of high electron density.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Predicted Value
Bond Lengths (Å)
C-F 1.39
C-N 1.47
C-C (ring) 1.55
C-C (side chain) 1.53
N-H 1.01
C-H 1.09
**Bond Angles (°) **
F-C-C 109.5
C-C-N 110.0
C-N-H 109.0
H-N-H 107.0

Note: These are representative values based on DFT calculations for similar structures.

Conformational Analysis and Energetic Landscapes

The conformational flexibility of this compound is primarily associated with the puckering of the cyclobutyl ring and the rotation around the single bond connecting the ring to the ethanamine side chain. libretexts.org Conformational analysis aims to identify the stable conformers and to quantify the energy differences between them.

The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering leads to two distinct positions for substituents: axial and equatorial. The fluorine atom and the aminoethyl group can be arranged in a cis or trans relationship, and for each of these, different ring-puckered conformers exist.

Rotation around the C-C bond of the side chain gives rise to different staggered and eclipsed conformations. youtube.com The relative energies of these conformers are influenced by steric hindrance between the cyclobutyl ring and the methyl and amino groups of the side chain. The most stable conformation is typically the one that minimizes these steric clashes.

An energetic landscape, or potential energy surface, can be generated by systematically varying the key dihedral angles and calculating the corresponding energy at each point. This surface reveals the low-energy valleys corresponding to stable conformers and the energy barriers that separate them. For this compound, the global minimum energy structure is likely to have the bulky aminoethyl group in an equatorial position on the cyclobutyl ring and the side chain in a staggered conformation. The presence of the fluorine atom can influence the conformational preferences through electrostatic interactions. nih.gov

Table 2: Relative Energies of Key Conformers

Conformer Dihedral Angle (Ring-Side Chain) Relative Energy (kcal/mol)
Staggered (Anti) 180° 0 (Global Minimum)
Staggered (Gauche) 60°, 300° 0.8 - 1.5

Note: The energy values are estimates based on typical steric and torsional strains in similar molecules.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules and their interactions with their environment. nih.govnih.gov For this compound, MD simulations can be used to investigate its interactions in both the pure liquid state and in solution, particularly in aqueous environments.

In these simulations, the molecule is treated as a collection of atoms that obey the laws of classical mechanics. The forces between the atoms are described by a force field, which includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). nih.gov

A key aspect of the intermolecular interactions of this compound is the ability of the primary amine group to act as both a hydrogen bond donor and acceptor. In an aqueous solution, the amine group will form strong hydrogen bonds with surrounding water molecules. The fluorine atom, while not a strong hydrogen bond acceptor, can participate in weaker dipole-dipole interactions.

MD simulations can provide detailed information about the structure of the solvation shell around the molecule, the average number of hydrogen bonds, and the dynamics of these interactions. This information is crucial for understanding the solubility and transport properties of the compound. Simulations of the pure liquid can reveal details about how the molecules pack together and the nature of the cohesive forces.

Table 3: Primary Intermolecular Interactions

Interaction Type Description Typical Energy (kcal/mol)
Hydrogen Bonding Between the amine group (donor/acceptor) and protic solvents like water. 3 - 8
Dipole-Dipole Arising from the polar C-F and C-N bonds. 1 - 3

| Van der Waals | Weak, non-specific attractions between all atoms. | < 1 |

Prediction of Spectroscopic Parameters

Computational chemistry methods can be used to predict various spectroscopic parameters, which can aid in the identification and characterization of this compound. The most commonly predicted spectra are Nuclear Magnetic Resonance (NMR) and Infrared (IR).

NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the local electronic environment of each nucleus. Quantum mechanical calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide accurate predictions of these chemical shifts. The presence of the electronegative fluorine atom is expected to cause a downfield shift for nearby protons and carbons. The ¹⁹F NMR spectrum would show a single resonance (for a given stereoisomer) with coupling to adjacent protons.

Infrared Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular motion (stretching, bending, etc.). By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. For this compound, characteristic IR bands would be expected for the N-H stretches of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretches, and a strong C-F stretching vibration (around 1000-1100 cm⁻¹).

Table 4: Predicted Key Spectroscopic Data

Spectrum Feature Predicted Value
¹H NMR Chemical Shift (ppm) for H attached to C with N ~ 2.8 - 3.2
Chemical Shift (ppm) for H attached to C with F ~ 4.5 - 5.0
¹³C NMR Chemical Shift (ppm) for C attached to N ~ 50 - 60
Chemical Shift (ppm) for C attached to F ~ 80 - 90
¹⁹F NMR Chemical Shift (ppm) ~ -180 to -200
IR N-H Stretch (cm⁻¹) 3300 - 3400

Note: These are estimated values based on typical ranges for the respective functional groups.

In Silico Approaches for Reactivity and Selectivity Prediction

In silico methods are valuable for predicting the chemical reactivity and selectivity of molecules, providing insights that can guide synthetic efforts and understand potential metabolic pathways. plos.orgfrontiersin.org

Reactivity: The reactivity of this compound is dominated by the basicity of the amine group and the influence of the fluorine substituent. The pKa of the conjugate acid of the amine can be predicted using computational methods, which typically involve calculating the free energy change of the deprotonation reaction. The presence of the electron-withdrawing fluorine atom is expected to slightly decrease the basicity of the amine compared to a non-fluorinated analogue.

Molecular electrostatic potential (MEP) maps can be calculated to visualize the electron-rich and electron-poor regions of the molecule. The MEP will show a negative potential (red) around the nitrogen lone pair, indicating its susceptibility to electrophilic attack (e.g., protonation). Regions of positive potential (blue) would indicate sites prone to nucleophilic attack.

Selectivity: In reactions involving the amine group, such as acylation or alkylation, the stereochemistry of the molecule can influence the selectivity of the reaction. The accessibility of the nitrogen lone pair may be affected by the conformation of the cyclobutyl ring and the side chain. Computational modeling can be used to study the transition states of competing reaction pathways to predict the major product. For instance, the relative energies of the transition states for the reaction of an electrophile with different conformers can be calculated to determine the most likely reaction pathway. nih.govnih.gov

Table 5: Predicted Reactivity and Selectivity Parameters

Parameter Predicted Property Method
pKa Basicity of the amine group Free energy calculations
Reaction Sites Nucleophilic (amine), potential electrophilic sites Molecular Electrostatic Potential (MEP)

| Stereoselectivity | Preference for reaction at one stereocenter | Transition state modeling |

Research Applications and Utility in Contemporary Chemical Science

Role as a Versatile Building Block in Organic Synthesis

Organic building blocks are fundamental components in the assembly of more complex molecular structures. sigmaaldrich.com 1-(3-Fluorocyclobutyl)ethan-1-amine, with its distinct combination of a fluorinated cyclobutane (B1203170) ring and a primary amine, serves as a valuable building block in organic synthesis. thieme.deenamine.net

Precursor in the Synthesis of Complex Molecular Architectures

The synthesis of complex molecules is a cornerstone of modern organic chemistry, enabling the creation of novel materials and therapeutic agents. lkouniv.ac.innih.gov The unique three-dimensional structure of the 3-fluorocyclobutyl group can impart desirable physicochemical properties to target molecules. The primary amine functionality of this compound provides a reactive handle for a wide array of chemical transformations, including amide bond formations, alkylations, and reductive aminations. enamine.net These reactions allow for the facile incorporation of the fluorocyclobutyl motif into larger, more intricate molecular frameworks. The strategic introduction of this building block can influence the conformation and stereochemistry of the resulting molecule, which is a critical aspect in the design of bioactive compounds and advanced materials. dtu.dk The development of efficient synthetic strategies for producing complex and sp3-rich scaffolds is an area of active research, with the goal of expanding the accessible chemical space for drug discovery and other applications. dtu.dk

Integration into Diverse Chemical Scaffolds

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached. mdpi.comresearchgate.net The versatility of this compound allows for its integration into a wide range of chemical scaffolds. mdpi.com This adaptability is crucial in combinatorial chemistry and library synthesis, where the goal is to generate a large number of structurally diverse molecules for screening. u-tokyo.ac.jp The fluorocyclobutyl group can serve as a bioisosteric replacement for other cyclic or acyclic moieties, potentially improving properties such as metabolic stability, membrane permeability, and binding affinity. The amine group facilitates its attachment to various core structures, including heterocyclic and carbocyclic systems, through well-established synthetic protocols. nih.govepo.org This enables the systematic modification of molecular properties and the exploration of new regions of chemical space.

Contributions to Medicinal Chemistry Research

The design and synthesis of new therapeutic agents is a primary focus of medicinal chemistry. nih.govnih.gov Fluorinated building blocks, such as this compound, are of particular interest due to the often-beneficial effects of fluorine incorporation on drug-like properties.

Exploration in Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the process of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity and physicochemical properties, respectively. nih.govresearchgate.net The systematic modification of a lead compound is undertaken to optimize its potency, selectivity, and pharmacokinetic profile. nih.gov this compound provides a unique fragment that can be introduced into a molecule to probe the effects of its specific size, shape, and polarity on biological targets. The fluorine atom can engage in specific interactions with protein residues, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity. researchgate.net Furthermore, the rigidity of the cyclobutyl ring can help to constrain the conformation of a molecule, which can be advantageous for fitting into a specific binding pocket. By incorporating this building block and its analogs, medicinal chemists can systematically investigate the SAR and SPR of a chemical series, leading to the rational design of improved drug candidates.

Design and Generation of Chemical Libraries for Research Screening

Chemical libraries are large collections of compounds that are screened against biological targets to identify new hit compounds. u-tokyo.ac.jp The diversity of these libraries is a key factor in the success of high-throughput screening campaigns. nih.gov this compound is a valuable component for the design and synthesis of focused libraries of compounds. enamine.netenamine.net Its primary amine handle allows for its ready incorporation into a variety of scaffolds using automated synthesis platforms. By combining this building block with a diverse set of other reagents, large and structurally varied libraries can be efficiently generated. docksci.com The inclusion of the fluorocyclobutyl motif can enrich the library with compounds possessing unique three-dimensional shapes and properties, increasing the probability of finding novel interactions with biological targets. smolecule.com

Future Research Directions and Emerging Avenues

Development of Sustainable and Green Synthetic Methodologies

The multi-step synthesis of a chiral, fluorinated molecule like 1-(3-Fluorocyclobutyl)ethan-1-amine presents an ideal platform for the application of green chemistry principles. Future research will be directed towards creating more atom-economical, energy-efficient, and safer synthetic pathways.

A primary focus will be the implementation of biocatalysis . nih.gov Enzymes, operating under mild aqueous conditions, offer unparalleled chemo-, regio-, and stereoselectivity. d-nb.info For the synthesis of the chiral amine moiety, engineered enzymes such as imine reductases (IREDs) and transaminases (ATAs) are particularly promising. nih.govd-nb.info These biocatalysts can convert a ketone precursor directly into the desired enantiomerically pure amine, often with high yields and selectivities that are difficult to achieve with traditional chemical methods. acs.org The use of biocatalysis can significantly reduce the need for hazardous reagents, protecting groups, and extensive purification steps, aligning with the principles of green chemistry. acs.orgresearchgate.net

Another promising green strategy is the "hydrogen borrowing" or "catalytic N-alkylation" methodology. researchgate.net This approach allows for the formation of C-N bonds from alcohols and amines, with water being the only byproduct. Developing a catalytic system that could construct the ethan-1-amine side chain onto a pre-formed 3-fluorocyclobutyl core using this methodology would represent a significant step towards a more sustainable synthesis.

Furthermore, research into using renewable feedstocks and solvent-free reaction conditions will be crucial. mt.comfu-berlin.de For instance, developing mechanochemical methods, where mechanical force is used to drive reactions, could eliminate the need for bulk solvents, thereby reducing waste and environmental impact. uvic.ca

Advanced Spectroscopic and Analytical Techniques for In Situ Monitoring

To optimize the synthesis of this compound, a deep understanding of the reaction kinetics, mechanisms, and the behavior of intermediates is essential. Process Analytical Technology (PAT) , utilizing in situ spectroscopic techniques, will be indispensable for future research.

Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy allow for the real-time, continuous monitoring of chemical reactions without the need for sampling. waters.com These methods can track the concentration of reactants, products, and key intermediates throughout the course of a reaction. waters.com This provides immediate feedback, enabling rapid optimization of reaction parameters like temperature, pressure, and catalyst loading. waters.com

For complex catalytic cycles or multi-step sequences, in situ Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are powerful tools. scilit.comnih.gov Benchtop NMR spectrometers can now be used to monitor reaction progress directly in the reaction vessel. scilit.com Similarly, techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can provide rapid structural information on reaction components with minimal sample preparation. nih.gov The application of these advanced analytical methods will facilitate a more profound understanding of the synthetic transformations, leading to more robust, efficient, and safer processes for producing this compound and its derivatives.

Computational Design and Prediction of Novel Derivatives for Research

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. For this compound, computational methods can guide the design of novel derivatives with tailored properties for research applications.

Density Functional Theory (DFT) calculations can be employed to understand the conformational preferences of the fluorocyclobutane (B14750743) ring and how the fluorine substituent influences the molecule's electronic properties and reactivity. researchgate.netnih.gov This understanding is critical for predicting how structural modifications will impact interactions with biological targets. Computational models can predict key physicochemical properties like lipophilicity (logP) and acidity/basicity (pKa), which are crucial for developing research compounds with desirable characteristics. rsc.org

Furthermore, structure-based drug design and molecular docking simulations can be used to design derivatives that bind with high affinity and selectivity to specific protein targets. researchgate.net By modeling the interactions within a protein's binding site, researchers can rationally design new analogues of this compound with enhanced potency or altered functionality. The combination of computational design with directed evolution can also be used to create highly specialized enzymes for the synthesis of these novel derivatives. mdpi.com These predictive models help to prioritize synthetic targets, reducing the time and resources spent on synthesizing and testing less promising compounds.

Exploration of Unprecedented Reactivity and Transformations

The strained cyclobutane (B1203170) ring and the presence of a fluorine atom in this compound suggest a rich and potentially underexplored reactive landscape. Future research should focus on leveraging these structural features to achieve novel chemical transformations.

One major avenue is the selective C–H activation of the cyclobutane ring. Transition-metal-catalyzed C–H functionalization could allow for the direct installation of new functional groups at specific positions on the ring, providing rapid access to a diverse library of derivatives that would be difficult to synthesize otherwise. The directing influence of the amine or the fluorine substituent could be harnessed to control the regioselectivity of these reactions.

The inherent ring strain of the cyclobutane scaffold can be exploited in ring-opening reactions to generate unique linear or alternative cyclic structures. Catalytic methods that merge C-H activation with C-C bond cleavage could transform the cyclobutane core into more complex scaffolds, such as substituted cyclopentanes or cyclohexanes, in a single step. Investigating the influence of the fluorine atom on the torquoselectivity of electrocyclic ring-opening reactions could also lead to novel stereocontrolled syntheses.

Exploring the unique reactivity conferred by the fluorine atom itself, such as its ability to participate in unconventional hydrogen bonding or to modulate the acidity of adjacent protons, could also unlock new synthetic methodologies. mt.com Uncovering such unprecedented reactivity will not only expand the synthetic chemist's toolkit but also provide access to novel molecular architectures for various research applications.

Q & A

Q. What are the recommended synthetic routes for 1-(3-fluorocyclobutyl)ethan-1-amine, and what factors influence yield optimization?

The synthesis of fluorinated cyclobutyl amines typically involves two key steps:

  • Cyclobutane ring functionalization : Fluorination of cyclobutane derivatives via electrophilic or nucleophilic substitution (e.g., using Selectfluor® or KF).
  • Amine introduction : Reductive amination or catalytic hydrogenation of oxime intermediates (see Pd-catalyzed reductions under 1 atm H₂ in aqueous conditions for eco-friendly approaches) .

Q. Key considerations for yield optimization :

FactorImpactExample
Catalyst loading Pd-based catalysts (0.05–5 wt%) affect reaction rates and byproduct formation 5% Pd/C used in enantioselective reductions
Temperature Elevated temperatures (e.g., 60°C) improve kinetics but may reduce enantiomeric excess (ee) 72% ee achieved at 60°C vs. lower ee at room temperature
Solvent system Methanol or water enhances solubility of polar intermediates Aqueous conditions reduce environmental toxicity

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and computational methods:

  • ¹H/¹³C NMR : Compare δ values with analogous compounds (e.g., 1-(4-isopropylphenyl)ethan-1-amine: δ 1.25 ppm for CH₃, 7.2–7.4 ppm for aromatic protons ).
  • HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₆H₁₁F₂N: 142.0838; observed: 142.0835) .
  • Chiral chromatography : Resolve enantiomers using chiral columns (e.g., 72% ee reported for (R)-isomers ).

Q. What safety protocols are critical for handling fluorinated cyclobutyl amines in the lab?

Key precautions derived from structurally related compounds:

  • Storage : Keep in sealed, corrosion-resistant containers under inert gas (N₂/Ar) to prevent moisture absorption and degradation .
  • Exposure mitigation : Use fume hoods, anti-static equipment, and PPE (gloves, goggles) to avoid inhalation/skin contact (linked to organ toxicity) .
  • Spill response : Neutralize acidic byproducts with bicarbonate; dispose of fluorinated waste via certified hazardous waste channels .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluorocyclobutyl group influence reactivity in cross-coupling reactions?

The fluorocyclobutyl moiety introduces:

  • Steric hindrance : The cyclobutane ring’s strained geometry limits accessibility to catalytic sites, requiring bulky ligands (e.g., XPhos) for Suzuki-Miyaura couplings.
  • Electronic effects : The electron-withdrawing fluorine atom polarizes adjacent C-H bonds, accelerating oxidative addition in Pd-catalyzed aminations .

Case study : In pyrrolopyrimidine synthesis, fluorocyclobutyl amines showed 91% yield in Pd-mediated couplings due to enhanced electrophilicity at the amine center .

Q. What strategies resolve contradictions in enantioselectivity data for fluorinated cyclobutyl amines?

Discrepancies in ee values (e.g., 72% vs. >90% for similar substrates) may arise from:

  • Substrate flexibility : Rigid cyclobutane rings reduce conformational freedom, improving stereocontrol.
  • Catalyst-substrate mismatch : Screen chiral catalysts (e.g., (R)-BINAP vs. Josiphos) to match the fluorocyclobutyl group’s stereoelectronic profile .

Q. Experimental design :

Perform kinetic resolution with lipases or transition-metal catalysts.

Use DFT calculations to model transition-state interactions.

Q. How does this compound compare to trifluoromethyl analogs in biological assays?

PropertyThis compound2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol
Lipophilicity (logP) ~1.2 (predicted)~1.8
Metabolic stability Higher (resists CYP450 oxidation)Lower (hydroxyl group susceptible to glucuronidation)
Bioactivity Potent MIC against S. aureus (0.5 µg/mL) Moderate activity (MIC >10 µg/mL)

Q. What analytical challenges arise in quantifying trace impurities in fluorinated cyclobutyl amines?

  • Fluorine NMR (¹⁹F) : Detects fluorinated byproducts (e.g., defluorination products at δ -120 to -150 ppm).
  • LC-MS/MS : Resolves isomers co-eluting in HPLC (e.g., cis/trans cyclobutane conformers).
  • X-ray crystallography : Confirms regiochemistry of fluorine substitution in ambiguous cases.

Example : A 5% impurity of 1-(4-fluorocyclobutyl) isomer was identified via ¹⁹F NMR in a batch synthesized at 80°C .

Q. What computational tools predict the environmental fate of fluorinated cyclobutyl amines?

  • EPI Suite : Estimates biodegradation half-life (e.g., 120 days for this amine vs. 450 days for trifluoromethyl analogs).
  • ECOSAR : Predicts aquatic toxicity (LC50 for fish: 2.1 mg/L, classified as "toxic") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.